molecular formula C15H18N4O2 B276538 Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate

Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate

Cat. No. B276538
M. Wt: 286.33 g/mol
InChI Key: XLUWWZUJSUODPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate, also known as EPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. EPPC is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate is not fully understood, but it has been proposed to involve the inhibition of various enzymes and signaling pathways. Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA. It has also been reported to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. In addition, Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate has several advantages for lab experiments, including its high potency and selectivity, as well as its low toxicity. Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate has been shown to have a high inhibitory activity against cancer cells, with IC50 values in the micromolar range. It has also been reported to have low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. However, Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate has some limitations for lab experiments, including its poor solubility and stability, which may affect its bioavailability and pharmacokinetics. Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate may also have off-target effects, which may limit its specificity and selectivity.

Future Directions

There are several future directions for research on Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate. One direction is to optimize the synthesis method of Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate to improve its yield and purity. Another direction is to investigate the mechanism of action of Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate in more detail, including its interactions with specific enzymes and signaling pathways. Further studies are needed to elucidate the biochemical and physiological effects of Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate, as well as its pharmacokinetics and toxicity in animal models. Moreover, Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate can be used as a lead compound for the development of new drugs with improved potency, selectivity, and pharmacokinetics for the treatment of cancer and other diseases.

Synthesis Methods

Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate can be synthesized using various methods, including the Biginelli reaction, which involves the condensation of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst. Another method involves the reaction of ethyl acetoacetate, benzylamine, and 2-chloro-4,6-dimethoxypyrimidine in the presence of a base. The yield and purity of Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate has shown potential applications in medicinal chemistry and drug discovery. It has been reported to have anti-tumor, anti-inflammatory, and anti-oxidant activities. Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been reported to reduce inflammation in animal models of rheumatoid arthritis and to protect against oxidative stress-induced damage in neurons. Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate has been identified as a potential lead compound for the development of new drugs for the treatment of cancer and other diseases.

properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

ethyl 4-amino-2-(2-phenylethylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C15H18N4O2/c1-2-21-14(20)12-10-18-15(19-13(12)16)17-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H3,16,17,18,19)

InChI Key

XLUWWZUJSUODPL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1N)NCCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)NCCC2=CC=CC=C2

Origin of Product

United States

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